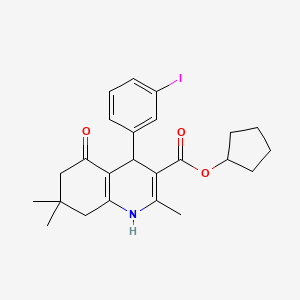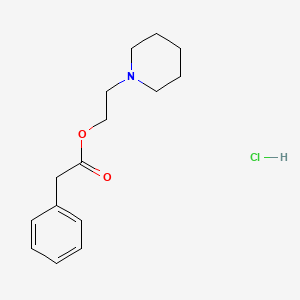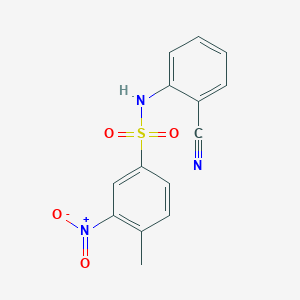![molecular formula C13H13N3O6 B5138431 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5138431.png)
2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in laboratory experiments to investigate its mechanism of action and its potential applications in various fields. In
作用機序
The mechanism of action of 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate involves the covalent modification of amino acid residues in proteins. This compound contains a reactive propynyl group that can react with nucleophilic amino acid residues, such as cysteine and lysine, to form a covalent bond. This covalent modification can alter the structure and function of the protein, leading to changes in its activity and interaction with other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate depend on the specific protein target and the site of modification. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, by covalently modifying specific amino acid residues. Additionally, this compound has been used to study the role of specific amino acid residues in protein-protein interactions and cellular signaling pathways.
実験室実験の利点と制限
The advantages of using 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate in lab experiments include its high reactivity and specificity for certain amino acid residues. This compound can be used to selectively modify specific amino acid residues in proteins, allowing for precise investigation of their role in protein structure and function. However, the limitations of using this compound in lab experiments include its potential toxicity and non-specific reactivity with other biomolecules. Therefore, careful optimization of experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
将来の方向性
There are several future directions for research involving 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate. One potential direction is the development of new fluorescent probes based on this compound to investigate specific biological processes. Another direction is the application of this compound in drug discovery, as it can be used to screen for compounds that selectively target specific amino acid residues in proteins. Additionally, further investigation of the biochemical and physiological effects of this compound can lead to a better understanding of protein structure and function.
合成法
The synthesis method of 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate involves the reaction between 2-propyn-1-ol and 4-[(2,4-dinitrophenyl)amino]butyric acid in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure to yield the desired product. This synthesis method is well-established, and the purity and yield of the product can be optimized by fine-tuning the reaction conditions.
科学的研究の応用
2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate has been extensively used in scientific research due to its unique properties. This compound can be used as a fluorescent probe to investigate various biological processes, including protein-protein interactions, enzyme activities, and cellular signaling pathways. Additionally, this compound has been used as a tool to study the role of specific amino acid residues in protein structure and function.
特性
IUPAC Name |
prop-2-ynyl 4-(2,4-dinitroanilino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-2-8-22-13(17)4-3-7-14-11-6-5-10(15(18)19)9-12(11)16(20)21/h1,5-6,9,14H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDJLOWYGQZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5138356.png)
![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)

![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)


![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)